Pyridin-2-yl-glycine tert-butyl ester hydrochloride

Description

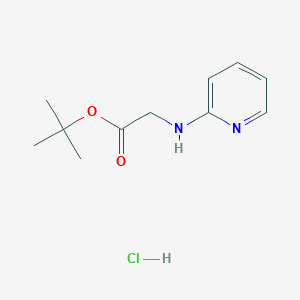

Pyridin-2-yl-glycine tert-butyl ester hydrochloride is a high-purity intermediate used in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structure combines a pyridin-2-yl group (a nitrogen-containing aromatic ring) with a glycine backbone, esterified with a tert-butyl group and stabilized as a hydrochloride salt. This configuration enhances its solubility and stability during synthetic processes. The compound is synthesized under stringent ISO-certified conditions, achieving a purity of ≥97% (NLT 97%) . Its role as a chiral building block in asymmetric synthesis is critical for producing enantiomerically pure drugs, especially in neuropharmacology and oncology .

Properties

Molecular Formula |

C11H17ClN2O2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

tert-butyl 2-(pyridin-2-ylamino)acetate;hydrochloride |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-11(2,3)15-10(14)8-13-9-6-4-5-7-12-9;/h4-7H,8H2,1-3H3,(H,12,13);1H |

InChI Key |

TUHQFOJLUJAXBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=CC=N1.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Pyridin-2-yl-glycine tert-butyl ester hydrochloride

The synthesis of this compound typically involves two major stages:

- Stage 1: Synthesis of tert-butyl glycinate or tert-butyl glycinate derivatives.

- Stage 2: Protection of the amino group with suitable protecting groups (e.g., tert-butoxycarbonyl, fluorenylmethyloxycarbonyl, or benzyloxycarbonyl) and conversion to the hydrochloride salt.

Synthesis of tert-butyl glycinate

The key intermediate, tert-butyl glycinate, is synthesized via transesterification of glycine with tert-butyl acetate in the presence of perchloric acid as a catalyst. This method overcomes the poor solubility of glycine in organic solvents and avoids direct esterification challenges.

Typical procedure (Industrial scale):

| Step | Reagents/Conditions | Description |

|---|---|---|

| A | Glycine + tert-butyl acetate + perchloric acid (0-10°C, 48-72 h) | Transesterification reaction to form tert-butyl glycinate ester. |

| B | Adjust pH to 6.5-7.5 with alkali (NaOH, Na2CO3, etc.) | Neutralization and phase separation. |

| C | Extraction with organic solvents (ethyl acetate, dichloromethane) | Recovery of tert-butyl glycinate in organic phase. |

| D | Concentration and solvent recovery | Isolation of tert-butyl glycinate product. |

| E | Addition of ethyl acetate and HCl, pH adjusted to ~0.5, cooling | Crystallization of glycine tert-butyl hydrochloride salt. |

This process yields tert-butyl glycinate or its hydrochloride salt with high purity (>95%) and good yield (up to ~90%) and is environmentally friendly with minimal waste discharge.

Amino group protection to form Pyridin-2-yl-glycine tert-butyl ester derivatives

After obtaining tert-butyl glycinate, the amino group is protected using various protecting groups depending on the desired derivative:

The reaction involves mixing the tert-butyl glycinate solution with the protecting agent under controlled pH and temperature, followed by extraction, washing, concentration, crystallization, and drying to afford the protected amino acid tert-butyl esters.

Formation of this compound

The final step often includes treatment with hydrogen chloride in an organic solvent (e.g., ethyl acetate) to form the hydrochloride salt, which improves stability and crystallinity. The pH is carefully adjusted to around 0.5 to precipitate the hydrochloride salt, which is then isolated by cooling, centrifugation, and washing.

Comprehensive Data Summary

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Starting material | Glycine | Readily available, cheap |

| Esterification reagent | tert-Butyl acetate | Used in large excess for transesterification |

| Catalyst | Perchloric acid | Dripped slowly, controls reaction rate |

| Reaction temperature | 0-10 °C (some embodiments up to 20 °C) | Low temperature to control reaction |

| Reaction time | 24-72 hours | Monitored by TLC |

| pH adjustment | 6.5-7.5 for neutralization; 0.5 for HCl salt formation | Using NaOH, Na2CO3, triethylamine |

| Organic solvents | Ethyl acetate, dichloromethane, tert-butyl acetate | Used for extraction and crystallization |

| Amino protecting agents | Boc2O, Fmoc-OSu, Cbz-OSu | Selected based on downstream synthetic needs |

| Purity of final product (HPLC) | 99.2-99.7% | High purity suitable for pharmaceutical use |

| Yield | 85-95% | High yield with optimized conditions |

Analysis of Preparation Methods

-

- The transesterification approach using glycine and tert-butyl acetate with perchloric acid is straightforward and scalable.

- The method avoids the use of hazardous reagents like tert-butyl bromide or azido derivatives.

- Use of common bases and organic solvents makes the process cost-effective and environmentally friendly.

- The amino protecting group introduction is efficient, with high purity and yield.

- The hydrochloride salt formation improves product handling and stability.

-

- The reaction requires careful pH control and temperature monitoring to prevent side reactions.

- Long reaction times (up to 72 hours) may affect throughput in industrial settings.

- Perchloric acid handling requires safety precautions due to its strong oxidizing nature.

-

- The described methods have been demonstrated on a multi-kilogram scale (e.g., 2000L reactor scale).

- Solvent recovery and recycling are integrated into the process, reducing waste.

- The process is adaptable to different amino protecting groups, allowing customization for various synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl-glycine tert-butyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The pyridin-2-yl group can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the pyridin-2-yl group or to convert the ester to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Pyridin-2-yl-glycine tert-butyl ester N-oxide.

Reduction: Pyridin-2-yl-glycine alcohol.

Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Pyridin-2-yl-glycine tert-butyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in peptide synthesis.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Pyridin-2-yl-glycine tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The pyridin-2-yl group can interact with enzymes or receptors, modulating their activity. The tert-butyl ester group serves as a protecting group, preventing unwanted reactions at the amino group during synthesis . The compound can also act as a ligand, binding to metal ions and forming coordination complexes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key physicochemical and safety properties of Pyridin-2-yl-glycine tert-butyl ester hydrochloride and related compounds:

Sarcosine tert-butyl ester hydrochloride

- Structural Difference : Replaces the pyridin-2-yl group with a methylated glycine (sarcosine) moiety.

- Functional Impact : Lacks aromaticity, reducing π-π stacking interactions but improving metabolic stability. Its higher melting point (137–141°C) suggests greater crystallinity compared to Pyridin-2-yl-glycine derivatives .

Pyridin-3-yl-glycine tert-butyl ester dihydrochloride

- Structural Difference : Pyridine nitrogen at position 3 instead of 2.

- Functional Impact : Alters electronic distribution and hydrogen-bonding capacity, influencing binding affinity in kinase inhibitors or receptor agonists .

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- Structural Difference : Contains an iodinated pyrrolidine ring instead of a pyridine-glycine system.

- Functional Impact : The iodine atom enables radiolabeling or Suzuki-Miyaura cross-coupling reactions. Higher hazard profile (skin/eye irritation, respiratory toxicity) compared to Pyridin-2-yl-glycine derivatives .

Ethyl 2-(piperidin-4-yl)acetate

- Structural Difference : Ethyl ester (vs. tert-butyl) and piperidine ring (vs. pyridine).

- Functional Impact : Reduced steric hindrance from the ester group and enhanced solubility (logP = 1.2) due to the piperidine nitrogen. Used in central nervous system (CNS) drug candidates .

Biological Activity

Pyridin-2-yl-glycine tert-butyl ester hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and receptor interaction. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound features a pyridine ring, a glycine moiety, and a tert-butyl ester group. Its molecular formula is C₉H₁₄ClN₃O₂, with a molecular weight of approximately 281.18 g/mol. The presence of the tert-butyl group enhances its stability and solubility, making it suitable for various biochemical applications.

Biological Activity Overview

-

Enzyme Inhibition :

- This compound acts as a competitive inhibitor for specific enzymes. Its structural similarity to natural substrates allows it to interfere with enzyme activity effectively.

- Studies have shown that it can influence various biochemical pathways by interacting with enzymes involved in metabolic processes.

-

Receptor Interaction :

- The compound has been evaluated for its ability to bind to certain receptors, providing insights into its potential therapeutic applications.

- Its binding affinities and kinetic parameters are crucial for understanding its biological role and therapeutic potential.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Mechanisms : A study demonstrated that the compound effectively inhibited the activity of specific cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition could have implications for treating cell proliferative disorders such as cancer .

- Biochemical Assays : In biochemical assays, this compound was used to study enzyme kinetics and protein interactions. The results indicated significant effects on enzyme activity, suggesting its utility in metabolic pathway analysis .

Table 1: Summary of Biological Activities

Table 2: Kinetic Parameters of Enzyme Interaction

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Pyridin-2-yl-glycine tert-butyl ester hydrochloride to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with glycine tert-butyl ester hydrochloride under specific conditions. Key steps include:

- Reagent Selection : Use triethylamine (TEA) or sodium bicarbonate (NaHCO₃) as bases to neutralize HCl byproducts during coupling reactions .

- Solvent and Temperature : Reflux in ethanol or acetonitrile at 60–80°C enhances reaction efficiency .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization improves purity.

- Example protocol: Glycine tert-butyl ester hydrochloride reacts with a pyridinyl precursor in ethanol under reflux for 6–12 hours, followed by TEA-mediated neutralization .

Q. What analytical techniques are recommended for assessing the purity and peptide content of this compound?

- Methodological Answer :

- HPLC-MS : Combines high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to quantify purity and identify impurities (e.g., residual solvents or unreacted precursors) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity and detect stereochemical inconsistencies .

- Titration Methods : Determine salt content (e.g., HCl) via acid-base titration, critical for adjusting stoichiometry in downstream reactions .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the tert-butyl ester group .

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials to avoid deliquescence .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the pyridine moiety .

Advanced Research Questions

Q. How can batch-to-batch variations in this compound synthesis impact sensitive bioassays, and what quality control (QC) measures mitigate this?

- Methodological Answer : Variations in peptide content (±5–10%), salt residues, or impurities (e.g., TFA) can alter assay reproducibility. Mitigation strategies include:

- QC Testing : Request peptide content analysis (via amino acid analysis) and residual solvent screening (e.g., GC-MS) for each batch .

- Standardization : Pre-dissolve the compound in a controlled solvent (e.g., DMSO) to normalize concentrations across batches .

- Case Study : For cell-based assays, ensure residual TFA <1% to avoid cytotoxicity; use anion-exchange resins for TFA removal .

Q. What strategies minimize side reactions during the coupling of pyridine derivatives with glycine tert-butyl ester?

- Methodological Answer :

- Protecting Groups : Temporarily protect reactive pyridinyl nitrogen with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic attacks .

- Catalyst Optimization : Use coupling agents like HATU or EDCI to enhance reaction specificity .

- Reaction Monitoring : Track progress via TLC or in-situ IR spectroscopy to terminate reactions at >95% conversion .

Q. How does the tert-butyl ester group influence the solubility and reactivity of Pyridin-2-yl-glycine hydrochloride compared to other ester derivatives?

- Methodological Answer :

- Solubility : The tert-butyl group increases hydrophobicity, making the compound more soluble in organic solvents (e.g., DCM, THF) but less in aqueous buffers. Compare with methyl or ethyl esters, which exhibit higher aqueous solubility .

- Reactivity : The bulky tert-butyl group sterically hinders nucleophilic cleavage, enhancing stability under acidic conditions (pH 2–4) compared to methyl esters .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (causes irritation) .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates (respiratory irritant) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.